3-(1-Butylpyrrolidin-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(1-butylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2/c1-2-3-9-15-10-5-7-13(15)12-6-4-8-14-11-12/h4,6,8,11,13H,2-3,5,7,9-10H2,1H3 |
InChI Key |
NHPYYQJKNGOKKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 1 Butylpyrrolidin 2 Yl Pyridine
Established Synthetic Pathways for the Core Structure
The formation of the 3-(1-butylpyrrolidin-2-yl)pyridine structure can be accomplished through several established synthetic routes. These pathways focus on the efficient construction of the pyrrolidine (B122466) ring attached to the pyridine (B92270) moiety and the introduction of the N-butyl group.
A primary and direct method for the synthesis of this compound is the N-alkylation of the precursor, 3-(pyrrolidin-2-yl)pyridine, also known as nornicotine (B190312). This approach involves the introduction of a butyl group onto the nitrogen atom of the pyrrolidine ring.
Reductive Amination: A widely used and efficient method for N-alkylation of amines is reductive amination. wikipedia.orgmasterorganicchemistry.comyoutube.com This one-pot reaction involves the condensation of nornicotine with butyraldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-butylated product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. wikipedia.orgmasterorganicchemistry.comchem-station.com The reaction is typically carried out under weakly acidic conditions to facilitate iminium ion formation. wikipedia.org
Direct Alkylation: Another approach is the direct alkylation of nornicotine with a butyl halide, such as butyl bromide or butyl iodide. This nucleophilic substitution reaction involves the attack of the secondary amine of the pyrrolidine ring on the electrophilic carbon of the butyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant drawback of direct alkylation of primary or secondary amines is the potential for over-alkylation, leading to the formation of quaternary ammonium salts. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor mono-alkylation.
A study on the alkylation of theobromine, a related heterocyclic compound, using alkyl bromides in a polar aprotic solvent like N,N-dimethylformamide (DMF) suggests that this solvent could be employed for the N-butylation of nornicotine. wordpress.com
Table 1: Comparison of Alkylation Strategies for Pyrrolidine Nitrogen Functionalization
| Method | Reagents | Advantages | Disadvantages |
| Reductive Amination | Butyraldehyde, NaBH3CN or NaBH(OAc)3 | High selectivity for mono-alkylation, one-pot procedure. wikipedia.orgmasterorganicchemistry.com | Requires careful pH control. chem-station.com |
| Direct Alkylation | Butyl bromide or iodide, Base | Simple procedure. | Risk of over-alkylation to form quaternary ammonium salts. masterorganicchemistry.com |
Multi-step synthetic routes provide a versatile approach to the pyrrolidinylpyridine scaffold, allowing for the introduction of various substituents and greater control over the final structure. A common strategy begins with a functionalized pyridine derivative.
A practical and efficient multi-step synthesis of N-substituted nornicotine analogues starts from 3-bromopyridine. nih.gov The key steps in this pathway are:
Lithiation and Acylation: 3-bromopyridine is treated with n-butyllithium at low temperatures (-78°C) to generate a 3-lithiopyridine intermediate. This highly reactive species is then reacted with γ-butyrolactone to furnish a ketone intermediate, 4-hydroxy-1-(pyridin-3-yl)butan-1-one. nih.gov
Reduction: The resulting ketone is reduced to the corresponding diol, 1-(pyridin-3-yl)butane-1,4-diol, using a reducing agent such as sodium borohydride (NaBH4). nih.gov
Mesylation: The diol is then converted to a dimesylate by treatment with methanesulfonyl chloride in the presence of a base like triethylamine. The resulting dimesylate is often used in the next step without extensive purification due to its instability on silica gel. nih.gov
Azacyclization: The crude dimesylate is reacted with a primary amine, in this case, butylamine, to effect a cyclization reaction, forming the desired this compound. nih.gov This facile azacyclization provides a direct route to N-substituted nornicotine derivatives. nih.gov
Another synthetic route involves the partial reduction of 3-myosmine. Myosmine can be reduced to racemic nornicotine using standard catalytic hydrogenation conditions with a palladium catalyst or with sodium borohydride. wikipedia.org The resulting nornicotine can then be N-butylated as described in the previous section.
A synthesis of ¹⁵N-labelled nornicotine and nicotine (B1678760) has been described via the reductive aminocyclization of a 1,4-ketoaldehyde with an amine in the presence of sodium cyanoborohydride, starting from 3-bromopyridine. electronicsandbooks.com This methodology could be adapted for the synthesis of the unlabeled pyrrolidinylpyridine scaffold.
This compound possesses a chiral center at the 2-position of the pyrrolidine ring, and thus exists as a pair of enantiomers, (R)- and (S)-3-(1-butylpyrrolidin-2-yl)pyridine. The biological activity of these enantiomers can differ significantly, necessitating methods for their stereoselective synthesis or separation.
Stereoselective Synthesis: An enantioselective synthesis of the optical isomers of nornicotine has been achieved through the alkylation of a chiral ketimine template. nih.gov This method involves the condensation of 3-(aminomethyl)pyridine with a chiral auxiliary, such as (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone. The resulting chiral ketimine is then alkylated, followed by deprotection and base-catalyzed intramolecular ring closure to yield the desired enantiomer of nornicotine with high enantiomeric excess. nih.gov This approach could be adapted to synthesize the N-butyl derivative by using butylamine in the final cyclization step or by N-butylating the resulting enantiomerically pure nornicotine.
Another strategy for asymmetric synthesis involves the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines, which has been successfully applied to the synthesis of 2-substituted pyrrolidines. rsc.org
Enantiomeric Resolution: When a racemic mixture of this compound is synthesized, the enantiomers can be separated using chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used method for the separation of enantiomers. csfarmacie.czyoutube.comsigmaaldrich.com
Commonly used CSPs for the resolution of chiral amines and related compounds include those based on:
Polysaccharides: Derivatized cellulose (e.g., tris(3,5-dimethylphenylcarbamate)) and amylose are effective for a wide range of chiral compounds. nih.gov
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the enantiomers, leading to their separation. sigmaaldrich.com
Proteins: Protein-based CSPs can also be used for the enantiomeric separation of various compounds.
The choice of the mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving optimal separation. csfarmacie.cznih.gov
Alternatively, diastereomeric salt formation can be employed. This classical resolution method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salts yields the pure enantiomers. A similar approach has been used for the resolution of racemic 5-bromonornicotine. documentsdelivered.com
Table 2: Techniques for Obtaining Enantiomerically Pure this compound
| Technique | Description | Key Features |
| Stereoselective Synthesis | Use of chiral auxiliaries (e.g., 2-hydroxy-3-pinanone) to direct the formation of a specific enantiomer. nih.govnih.gov | Provides direct access to a single enantiomer, potentially reducing purification steps. |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. csfarmacie.czsigmaaldrich.com | Analytical and preparative scale separation, high resolution achievable. csfarmacie.cz |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomers. documentsdelivered.com | A classical and often scalable method for resolution. |
Derivatization and Functionalization of the Compound
Further modification of this compound can be achieved by introducing functional groups on either the pyrrolidine ring or the pyridine moiety. These derivatizations can alter the compound's physicochemical properties and biological activity.
Modifications to the pyrrolidine ring can involve the introduction of substituents at various positions. The multi-step synthesis described earlier provides opportunities for such modifications. For instance, using a substituted γ-butyrolactone in the initial step could lead to a pyrrolidine ring with substituents at the 3-, 4-, or 5-positions.
The oxidation of the pyrrolidine ring is another possible modification. For example, the oxidation of myosmine, a related tobacco alkaloid, with hydrogen peroxide has been studied, leading to various oxidation products. researchgate.net Similar oxidative conditions could potentially lead to the formation of N-oxides or hydroxylated derivatives of this compound. The synthesis of 3-(1-butyl-5-oxopyrrolidin-2-yl)pyridine, a lactam derivative, represents another modification of the pyrrolidine ring.
The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution: Pyridine is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uomustansiriyah.edu.iqyoutube.com Reactions such as nitration or halogenation require harsh conditions, including high temperatures and strong acids. uomustansiriyah.edu.iq When substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen), as this avoids the formation of an unstable cationic intermediate with a positive charge on the electron-deficient nitrogen atom. uomustansiriyah.edu.iq The introduction of electron-donating groups onto the pyridine ring can increase its reactivity towards electrophilic substitution. youtube.com
Another strategy to facilitate electrophilic substitution is the formation of a pyridine N-oxide. The N-oxide group is activating and directs incoming electrophiles to the 4-position (para). Subsequent deoxygenation of the N-oxide restores the pyridine ring.
Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at the 2- or 4-positions. uomustansiriyah.edu.iq
Recent advances in skeletal editing of aromatic systems have demonstrated the possibility of a pyridine-to-benzene transformation via a sequence of ring-opening, hydrolysis, olefination, electrocyclization, and aromatization. nih.gov This complex transformation allows for the replacement of the pyridine nitrogen with a functionalized carbon atom.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by the functionalities of its two core components: the tertiary amine within the N-butylpyrrolidine ring and the electron-deficient pyridine ring.
The N-butylpyrrolidine moiety, being a saturated heterocycle with a tertiary amine, is generally stable. However, the nitrogen atom's lone pair of electrons makes it susceptible to reactions with electrophiles. Potential transformations involving this part of the molecule could include:
N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) could lead to the formation of the corresponding N-oxide.
Quaternization: Reaction with alkyl halides (e.g., methyl iodide) would result in the formation of a quaternary ammonium salt.
The pyridine ring at the 3-position influences the molecule's aromatic chemistry. Pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. When such reactions do occur, they typically direct to the 3- and 5-positions. However, the presence of the pyrrolidinyl substituent at the 3-position will electronically and sterically influence further substitutions. Potential transformations of the pyridine ring include:
Electrophilic Aromatic Substitution: Halogenation (chlorination, bromination) could potentially occur at the 5-position of the pyridine ring, though this would likely require forcing conditions. Nitration and sulfonation are also conceivable electrophilic substitution reactions.
Nucleophilic Aromatic Substitution: The pyridine ring is generally activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. While the 3-position is less activated, strong nucleophiles might react under specific conditions.
Metalation: Directed ortho-metalation could be a viable strategy for functionalizing the pyridine ring at the 2- or 4-positions, using the pyrrolidinyl group as a directing group. Subsequent reaction with an electrophile would introduce a new substituent. A common approach involves the use of strong bases like n-butyllithium.
A summary of potential transformations is presented in the table below.
| Moiety | Reaction Type | Potential Reagents | Expected Product |
| N-Butylpyrrolidine | N-Oxidation | H₂O₂, m-CPBA | 3-(1-Butyl-1-oxido-pyrrolidin-2-yl)pyridine |
| N-Butylpyrrolidine | Quaternization | CH₃I | 1-Butyl-1-methyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide |
| Pyridine Ring | Electrophilic Halogenation | NBS, NCS | 5-Bromo- or 5-chloro-3-(1-butylpyrrolidin-2-yl)pyridine |
| Pyridine Ring | Directed ortho-Metalation | n-BuLi, then electrophile (E+) | 2-E- or 4-E-3-(1-butylpyrrolidin-2-yl)pyridine |
Development of Novel Synthetic Approaches to this compound Analogs
The development of novel synthetic approaches to analogs of this compound can be approached by modifying
Advanced Spectroscopic and Analytical Characterization of 3 1 Butylpyrrolidin 2 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-(1-Butylpyrrolidin-2-yl)pyridine, both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the butyl group.
Pyridine Ring Protons: The protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton. For instance, the proton at the C2 position of the pyridine ring, being adjacent to the nitrogen, would likely be the most deshielded.
Pyrrolidine Ring Protons: The protons on the five-membered pyrrolidine ring would exhibit signals in the aliphatic region. The proton at the C2 position, being attached to both the pyridine ring and a nitrogen atom, would be expected at a downfield-shifted position compared to the other pyrrolidine protons.
Butyl Group Protons: The protons of the n-butyl group attached to the pyrrolidine nitrogen would show characteristic multiplets in the upfield region of the spectrum, with the terminal methyl group appearing as a triplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments and their electronic nature.
Pyridine Ring Carbons: The carbons of the pyridine ring would resonate in the aromatic region of the ¹³C NMR spectrum.
Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring would be found in the aliphatic region.
Butyl Group Carbons: The four distinct carbons of the butyl group would also appear in the aliphatic region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | ~8.5 (d) | ~150 |
| Pyridine C3 | - | ~138 |
| Pyridine C4 | ~7.7 (d) | ~135 |
| Pyridine C5 | ~7.3 (dd) | ~123 |
| Pyridine C6 | ~8.6 (d) | ~149 |
| Pyrrolidine C2 | ~3.5 (t) | ~65 |
| Pyrrolidine C3 | ~1.9 (m) | ~30 |
| Pyrrolidine C4 | ~1.8 (m) | ~23 |
| Pyrrolidine C5 | ~3.0 (t) | ~55 |
| Butyl C1' | ~2.5 (t) | ~53 |
| Butyl C2' | ~1.5 (m) | ~29 |
| Butyl C3' | ~1.3 (m) | ~20 |
| Butyl C4' | ~0.9 (t) | ~14 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₃H₂₀N₂, the expected monoisotopic mass would be approximately 204.1626 Da. HRMS analysis would be able to confirm this exact mass to within a few parts per million, providing strong evidence for the proposed molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for N-alkylated pyrrolidines and substituted pyridines would be expected. For example, cleavage of the butyl group or fragmentation of the pyrrolidine ring could lead to characteristic fragment ions.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)helixchrom.comnih.gov
Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. helixchrom.comsci-hub.seresearchgate.netsielc.comthermofisher.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer, would likely provide good separation and a sharp peak for the compound. The purity can be determined by integrating the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov For a compound like this compound, which is expected to be sufficiently volatile and thermally stable, GC-MS would be an excellent method for purity assessment. researchgate.net The gas chromatogram would show a single peak for a pure sample, and the mass spectrum of this peak would provide a fingerprint for the compound, further confirming its identity.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups.
C-H stretching: Aliphatic C-H stretching vibrations from the pyrrolidine and butyl groups would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring would be observed above 3000 cm⁻¹.
C=N and C=C stretching: Vibrations corresponding to the C=N and C=C bonds within the pyridine ring would be expected in the 1400-1600 cm⁻¹ region. pw.edu.plchemicalbook.com
C-N stretching: The C-N stretching vibrations of the pyrrolidine ring and the butyl group attached to the nitrogen would likely appear in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring vibrations of the pyridine moiety are typically strong in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active. While specific data is unavailable, analysis of related structures like n-butyl pyrrolidine suggests that characteristic peaks for the pyrrolidine ring would also be observable. thermofisher.com
Table 3: Expected Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| C=C/C=N Ring Stretch | 1400 - 1600 | FT-IR, Raman |
| C-N Stretch | 1000 - 1200 | FT-IR |
Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive review of scientific databases and publicly available research, detailed preclinical pharmacological data for the specific chemical compound this compound remains uncharacterized in the accessible literature. While the molecular structure is documented, extensive in vitro studies detailing its receptor binding affinity and functional activity at key central nervous system targets have not been published.
The compound is structurally related to nicotine (B1678760) [3-(1-methylpyrrolidin-2-yl)pyridine] and its primary metabolite, nornicotine (B190312) [3-(pyrrolidin-2-yl)pyridine]. Extensive research exists for these parent compounds, outlining their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and other neurotransmitter systems. For instance, nornicotine is known to have a distinct pharmacological profile, with activity at specific nAChR subtypes, including those containing α6 and α7 subunits, and also affects dopamine transporter function.
However, the substitution of the methyl group in nicotine with a butyl group, resulting in this compound, creates a distinct chemical entity. The pharmacological effects of such a structural modification—specifically how the increased alkyl chain length impacts receptor affinity, selectivity, and functional efficacy—have not been specifically elucidated in preclinical models according to the available search results.
Consequently, it is not possible to provide data for the requested pharmacological characterization, including:
Receptor Binding Affinity Profiling: No specific Ki values or affinity data for this compound at nAChR subtypes, dopamine receptors (such as D4R), serotonin (5-HT) receptors, or muscarinic acetylcholine receptors were found.
In Vitro Functional Assays: Information regarding the compound's efficacy as an agonist or antagonist at these receptors, or its intrinsic activity, is not available in the reviewed literature.
Without primary research data, any discussion of the pharmacological profile of this compound would be speculative and fall outside the required scope of reporting established scientific findings. Further research and publication in peer-reviewed journals are necessary to characterize the preclinical pharmacology of this specific compound.
Pharmacological Characterization of 3 1 Butylpyrrolidin 2 Yl Pyridine in Preclinical Models
In Vitro Functional Assays and Cellular Pharmacology
Signal Transduction Pathway Modulation (e.g., Gi activation, β-arrestin recruitment)
The modulation of signal transduction pathways is a critical step in characterizing the mechanism of action of a novel compound. For ligands acting on G protein-coupled receptors (GPCRs), this involves assessing not only the canonical G protein activation but also alternative pathways like β-arrestin recruitment. These pathways can be independently modulated by a ligand, a phenomenon known as biased agonism.
G Protein Activation: G protein activation is typically measured using assays that detect the exchange of GDP for GTP on the Gα subunit or measure downstream second messengers (e.g., cAMP for Gs/Gi, inositol phosphates/calcium flux for Gq). While specific Gi activation data for 3-(1-Butylpyrrolidin-2-yl)pyridine is not published, related compounds acting on nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels, can indirectly modulate GPCR signaling. For instance, nicotine-induced dopamine release can subsequently activate D2 autoreceptors, which are Gi-coupled.
β-Arrestin Recruitment: β-arrestin recruitment is a key mechanism for GPCR desensitization and internalization, but it can also initiate G protein-independent signaling cascades. Assays to measure this include Bioluminescence Resonance Energy Transfer (BRET) and Enzyme-Linked Immunosorbent Assay (ELISA)-based techniques. In a typical BRET assay, the receptor is fused to a luciferase (e.g., Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Ligand-induced recruitment brings the two proteins into proximity, allowing for energy transfer and a measurable signal.
Studies on a wide range of GPCRs have demonstrated that different agonists can exhibit bias, preferentially activating G proteins over β-arrestin or vice versa. For example, at the β2-adrenoceptor, many agonists show a strong bias for Gαs activation relative to β-arrestin recruitment. While no β-arrestin recruitment data exists for this compound, this assay would be essential to determine its potential for biased agonism if it were found to interact with a GPCR.
Enzyme Inhibition Studies (e.g., Kinases, Sphingosine Kinase 1)
The inhibitory activity of a compound against various enzymes is evaluated to understand its mechanism of action and potential off-target effects. Pyrrolidine (B122466) and pyridine (B92270) moieties are common scaffolds in the design of enzyme inhibitors.
Kinase Inhibition: Kinases are a major class of drug targets. Assays to determine kinase inhibition typically measure the phosphorylation of a substrate, often using luminescence-based methods that quantify the amount of ATP remaining after the kinase reaction. A wide array of pyridine-containing compounds have been developed as potent kinase inhibitors. For example, a conformationally constrained 2-pyridone analogue was found to be a potent Met kinase inhibitor with an IC50 value of 1.8 nM. Similarly, novel pyridin-2-yl urea compounds have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1).
Sphingosine Kinase 1 (SphK1) Inhibition: SphK1 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a critical signaling lipid. Inhibition of SphK1 is a therapeutic strategy for various diseases. Studies have identified pyrrolidine-based structures as inhibitors of sphingosine kinases. For instance, a lead compound featuring a 2-substituted pyrrolidyl guanidine scaffold was found to be a moderately selective SphK2 inhibitor.
Below is a table of inhibitory activities for representative compounds containing pyridine or pyrrolidine scaffolds against different enzymes.
| Compound Class | Target Enzyme | IC50 / Kᵢ | Reference |
| Pyridin-2-yl ureas | ASK1 | 1.55 ± 0.27 nM | |
| Pyrrolopyridine-pyridone | Met Kinase | 1.8 nM | |
| Pyrrolidine Carboxamide | InhA | 5.55 µM | |
| 2-substituted pyrrolidyl guanidine | SphK2 | Kᵢ = 1 µM |
This table presents data for structurally related compound classes, not this compound itself.
Cell-Based Assays for Biological Activity (e.g., in non-human cell lines for specific target engagement)
Cell-based assays are crucial for confirming that the biochemical activity of a compound translates into a functional response in a cellular context. These assays can measure target engagement, downstream signaling, and phenotypic outcomes like cell proliferation or cytotoxicity.
For a compound like this compound, which is an analog of nicotine (B1678760), relevant cell-based assays would likely involve non-human cell lines expressing specific nAChR subtypes (e.g., HEK-293 cells) or neuronal cell lines with endogenous receptors (e.g., PC12 or SH-SY5Y cells).
Target Engagement and Downstream Signaling: In cells expressing nAChRs, agonist activity can be measured by monitoring changes in ion flux, such as calcium influx using fluorescent dyes or alterations in membrane potential.
Antiproliferative Activity: The pyridine and pyrrolidine scaffolds are also found in compounds with antiproliferative effects. For example, a series of 3-(pyrid-2-yl)-pyrazolines were synthesized and showed antiproliferative activity in cancer cell lines, with the lead compound displaying sub-micromolar activity in the NCI-60 human tumor cell line screen. Similarly, potent Met kinase inhibitors containing a pyridone core showed antiproliferative activity against the Met-dependent GTL-16 gastric carcinoma cell line.
The table below summarizes results from cell-based assays for representative pyridine-containing compounds.
| Compound/Class | Cell Line | Assay Type | Result | Reference |
| 3-(pyrid-2-yl)-pyrazoline (8i) | HT29, A549 | Antiproliferation | IC50 = 0.46 µM (HT29) | |
| Pyrrolopyridine-pyridone (2) | GTL-16 | Antiproliferation | Potent Activity | |
| Pyrrolopyrimidine derivative (18p) | THP-1 | STING Pathway Activation | Concentration-dependent activation |
This table presents data for structurally related compound classes, not this compound itself.
In Vivo Preclinical Behavioral and Physiological Studies in Animal Models
Assessment of Central Nervous System (CNS) Activity and Behavioral Effects
Animal models are essential for evaluating the potential therapeutic effects and behavioral profile of a CNS-active compound. Pyridine alkaloids are known to possess a range of CNS activities. For a novel N-substituted (pyrrolidin-2-yl)pyridine derivative, behavioral assessments would focus on domains affected by nicotinic system modulation, such as locomotion, anxiety, and cognition.
Locomotor Activity: Spontaneous locomotor activity is often assessed in an open-field test. Compounds can produce either stimulant (hyperlocomotion) or sedative (hypolocomotion) effects. Nicotine, a close structural analog, famously increases locomotor activity in rats.
Anxiety-Related Behavior: Standard tests for anxiolytic or anxiogenic effects include the elevated plus-maze and light-dark box. Studies in rats and guinea pigs have shown that exposure to organophosphorus compounds, which disrupt cholinergic signaling, can lead to long-lasting anxiety-related behaviors. Conversely, agents that modulate the nicotinic system could have therapeutic potential for anxiety disorders.
Cognitive Effects: The effects on learning and memory are often studied using tasks like the Morris water maze or novel object recognition test. Nicotinic agonists are well-known cognitive enhancers in various preclinical models.
Pharmacodynamic Responses and Target Engagement in Animal Brain
Pharmacodynamic studies aim to link the dose of a compound to its biological effect at the target site. In CNS drug discovery, this involves measuring direct engagement with a brain target and the subsequent neurochemical changes.
Target Engagement: Receptor occupancy studies, often using techniques like positron emission tomography (PET) or ex vivo autoradiography with a radiolabeled ligand, can quantify the percentage of target receptors bound by the compound at different doses. This is crucial for correlating target engagement with behavioral or physiological outcomes.
Neurochemical Responses: In vivo microdialysis is a widely used technique to measure changes in neurotransmitter levels in specific brain regions of freely moving animals. For a nicotinic agonist, a key pharmacodynamic endpoint would be the measurement of dopamine release in reward-related areas like the nucleus accumbens and prefrontal cortex. Acute administration of nicotine robustly increases dopamine levels in these regions, an effect mediated by the activation of nAChRs on dopaminergic neurons in the ventral tegmental area (VTA).
Electrophysiological Characterization in Animal Brain Slices
Ex vivo brain slice electrophysiology provides a platform to study the effects of a compound on neuronal excitability and synaptic transmission in an intact neural circuit, bridging the gap between cellular assays and in vivo animal behavior.
Using the patch-clamp technique in acute brain slices from regions like the VTA, hippocampus, or prefrontal cortex, researchers can record various electrical properties of neurons. For a compound structurally related to nicotine, key experiments would include:
Assessing effects on neuronal firing: Current-clamp recordings would reveal whether the compound increases or decreases the spontaneous firing rate of neurons, such as VTA dopamine neurons. Nicotinic agonists are known to increase the firing rate of these neurons.
Modulation of synaptic transmission: Voltage-clamp recordings can determine if the compound alters synaptic currents. Nicotinic agonists can enhance both glutamatergic (excitatory) and GABAergic (inhibitory) synaptic transmission by acting on presynaptic nAChRs located on nerve terminals.
These electrophysiological studies are vital for dissecting the precise circuit-level mechanisms through which a compound exerts its effects on the CNS.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of N-Alkyl Chain Variations on Ligand-Receptor Interactions
The N-alkyl substituent on the pyrrolidine (B122466) ring plays a critical role in modulating the affinity and selectivity of ligands for various nAChR subtypes. In the parent compound, nicotine (B1678760), this position is occupied by a methyl group. Altering the length and nature of this alkyl chain significantly impacts how the molecule interacts with the receptor's binding pocket.
Research on N-n-alkylnicotinium analogs, where the alkyl chain length varies, has shown a clear relationship between chain length and binding affinity. researchgate.net Studies on a series of N-n-alkylnicotinium analogs with chain lengths from one (methyl) to twelve (dodecyl) carbons demonstrated varying affinities for S-(-)-[³H]nicotine binding sites. researchgate.net A general trend observed is that increasing the n-alkyl chain length can alter the compound's pharmacological profile from an agonist to an antagonist and affect its subtype selectivity. For instance, replacing the N-methyl group of nicotine with an ethyl group was found to significantly decrease interaction with α4β2 nAChRs but not with α7 nAChRs. nih.gov
For the specific compound 3-(1-Butylpyrrolidin-2-yl)pyridine, the N-butyl group is a key determinant of its interaction. Studies on related N-n-alkyl analogs suggest that an optimal chain length exists for high-affinity binding. For example, in cannabimimetic indoles, another class of receptor ligands, an alkyl chain of 3 to 6 carbons was found to be optimal for high affinity, with a heptyl group causing a dramatic decrease. nih.gov In the context of N-n-alkylnicotinium antagonists, N-n-octylnicotinium iodide (NONI) and N-n-decylnicotinium iodide (NDNI) have been identified as selective antagonists for different nAChR subtypes. nih.govuky.edu The introduction of unsaturation (double or triple bonds) into these alkyl chains further modifies affinity and selectivity, indicating that both the length and the conformation of the chain are crucial for receptor interaction. nih.gov
Table 1: Impact of N-Alkyl Chain Variation on nAChR Affinity
| N-Substituent | Target Receptor Subtype | Observed Effect on Affinity | Reference |
|---|---|---|---|
| Ethyl | α4β2 nAChR | Significantly reduced interaction | nih.gov |
| Ethyl | α7 nAChR | No significant change in interaction | nih.gov |
| n-Octyl (as NONI) | α3β2* / α6β2* nAChRs | Antagonist activity | nih.govuky.edu |
| n-Decyl (as NDNI) | α4β2* nAChRs | High-affinity inhibition | nih.govuky.edu |
| Unsaturated C8 Chain | α4β2* & α6β2* nAChRs | Enhanced affinity compared to saturated C8 | nih.gov |
Interactive Data Table: Users can sort and filter the data by substituent, receptor, and effect.
Role of Pyrrolidine Ring Substitutions on Pharmacological Profile
Substitutions on the carbon atoms of the pyrrolidine ring have a profound effect on the pharmacological profile of 3-(pyrrolidin-2-yl)pyridine analogs. The positioning and nature of these substituents can alter binding affinity, efficacy, and receptor subtype selectivity by influencing steric and electronic interactions within the receptor's binding site.
A "methyl scan" of the pyrrolidine ring of nicotine, where methyl groups are systematically added to each available position, revealed that the binding sites of α4β2 and α7 nAChRs interact differently with this part of the molecule. nih.govresearchgate.net For instance, methylation at the 2'-position was found to enhance binding and agonist potency at α7 receptors, while 3'- and 5'-trans-methylations were better tolerated by α7 than α4β2 receptors. nih.gov Conversely, substitutions at the 4'-position decreased potency and efficacy more significantly at α7 receptors than at α4β2 receptors. nih.gov
A study on 3'-, 4'-, and 5'-substituted nicotine analogs found that only small substituents are well-tolerated at the C4' position, with both steric and electronic properties affecting binding affinity. nih.gov The C3' and C5' positions were found to be more sensitive to bulky substituents. nih.gov These findings underscore that the pyrrolidine ring is a key region for establishing subtype selectivity.
Table 2: Effect of Pyrrolidine Ring Methylation on nAChR Affinity
| Substitution Position | Relative Affinity at α4β2 nAChR | Relative Affinity at α7 nAChR | Reference |
|---|---|---|---|
| 2'-Methyl | ↓ | ↑ | nih.gov |
| 3'-Methyl | ↓↓↓ | ↓ | nih.govnih.gov |
| 4'-Methyl | ↓ | ↓↓↓ | nih.govnih.gov |
| 5'-trans-Methyl | ↓↓ | ↓ | nih.gov |
Interactive Data Table: Users can sort and filter the data by substitution position and receptor affinity.
Influence of Pyridine (B92270) Moiety Modifications on Receptor Affinity and Selectivity
The pyridine ring is a critical pharmacophoric element, typically involved in a hydrogen bond interaction with the receptor. nih.gov Modifications to this ring, including the introduction of various substituents, can dramatically alter a compound's affinity and selectivity for different nAChR subtypes.
Studies on analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543), a compound structurally related to this compound, showed that substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring had a profound effect on binding affinity and functional activity. nih.gov For example, introducing a bromo or methoxy (B1213986) group at the 5-position of nicotine resulted in compounds with high affinity but different functional profiles, with 5-bromonicotine acting as a partial agonist and 5-methoxynicotine as an antagonist for some of nicotine's effects. sigmaaldrich.com
Further research has shown that replacing the pyridine ring with other aromatic or heteroaromatic systems, or decorating it with substituents, can fine-tune selectivity. For instance, replacing the 3-pyridyl group of nicotine with a decorated (hetero)aryloxymethyl moiety has been a successful strategy for developing selective α4β2 ligands. unimi.it The introduction of halogens, amino, or hydroxyl groups can also significantly modulate activity. nih.gov In general, bulky substituents on the pyridine ring, particularly at the 6-position, tend to reduce affinity due to steric hindrance. nih.gov
Table 3: Pyridine Ring Substitutions and nAChR Binding Affinity
| Compound Series | Substitution on Pyridine Ring | Effect on Binding Affinity (Ki) | Reference |
|---|---|---|---|
| A-84543 Analogs | Various (2-, 4-, 5-, 6-positions) | Wide range of affinities (0.15 to >9000 nM) | nih.gov |
| Nicotine Analogs | 5-Bromo | High affinity (Ki = 6.9 nM) | sigmaaldrich.com |
| Nicotine Analogs | 5-Methoxy | High affinity (Ki = 14.3 nM) | sigmaaldrich.com |
Interactive Data Table: Users can sort and filter the data by compound series, substitution, and binding affinity.
Stereochemical Effects on Biological Activity and Efficacy
Stereochemistry is a fundamental aspect of the SAR of this compound, as the molecule possesses a chiral center at the C2 position of the pyrrolidine ring. The spatial arrangement of the atoms is critical for the precise fit of the ligand into the receptor's binding site.
For nicotine and its analogs, it is well-established that the (S)-enantiomer is significantly more potent than the (R)-enantiomer at nAChRs. This stereoselectivity is maintained across many related compounds. Research indicates that the (S) configuration at the C2 position of the pyrrolidinyl ring is generally required for maximal α4β2 nAChR affinity and activity. unimi.it This preference is due to the specific orientation of the pyrrolidine ring relative to the pyridine moiety, which allows for optimal interactions with key amino acid residues in the receptor's binding pocket.
In studies of 2-(3-pyridylaminomethyl)pyrrolidine analogs, stereochemistry was shown to be a factor that does not consistently lead to parallel shifts in affinity across different series, but it remains a crucial parameter for activity. nih.gov The absolute configuration of chiral centers dictates the three-dimensional shape of the molecule, which in turn governs its ability to bind effectively and elicit a functional response.
Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Analysis
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—physicochemical properties such as hydrophobicity, electronic effects, and steric parameters—to predict the activity of new, unsynthesized compounds.
For ligands targeting nAChRs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models can provide detailed 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity. For example, a 3D-QSAR study on pyridine/pyrimidine analogs as Mer kinase inhibitors yielded a robust model that could predict inhibitor potency. nih.gov Similarly, QSAR studies on pyrrolidin-2-one derivatives identified key descriptors that correlate with antiarrhythmic activity. nih.gov
While a specific QSAR model for this compound is not publicly detailed, models for structurally related nicotinic ligands consistently highlight the importance of:
Steric Fields: Indicating that the size and shape of substituents on both the pyrrolidine and pyridine rings are critical. Bulky groups are often disfavored in specific regions.
Electrostatic Fields: Demonstrating the importance of the nitrogen atoms as hydrogen bond acceptors and the cationic nature of the protonated pyrrolidine nitrogen for interaction with electronegative regions of the receptor.
Hydrophobic Fields: Mapping the areas where lipophilic character, such as that provided by the N-butyl chain, enhances binding.
These predictive models are invaluable tools in the rational design of new analogs with improved potency and selectivity, guiding chemists to focus on synthesizing compounds with a higher probability of success.
Computational Chemistry and Molecular Modeling of 3 1 Butylpyrrolidin 2 Yl Pyridine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 3-(1-Butylpyrrolidin-2-yl)pyridine, and a biological target, typically a protein or enzyme.
In studies involving similar pyrrolidine (B122466) and pyridine-containing structures, molecular docking has been successfully employed to predict binding affinities and modes of interaction. For instance, in the context of developing inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease, docking studies have shown that pyrrolidin-2-one derivatives can exhibit strong binding affinities. nih.gov These simulations can reveal crucial details about the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For example, studies on pyrrolo[3,2-d]pyrimidine derivatives as EGFR/CDK2 inhibitors have used docking to identify key hydrogen bonds and hydrophobic contacts within the ATP-binding pocket of these kinases. nih.gov The binding energy, often expressed in kcal/mol, is a key output of docking simulations, with lower values indicating a more favorable interaction. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. These simulations track the movements of atoms and molecules, providing insights into the conformational flexibility of this compound and the stability of its complex with a target.
MD simulations are frequently used to refine the results of molecular docking. By simulating the behavior of the ligand-target complex in a solvated environment over nanoseconds, researchers can assess the stability of the predicted binding pose. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to monitor conformational changes and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. utupub.fi For example, MD simulations have been used to study the stability of pyrrolidin-2-one derivatives within the active site of acetylcholinesterase, confirming that the docked compounds can form stable complexes. nih.gov Furthermore, MD simulations can elucidate the role of specific residues in inhibitor binding and the dynamic nature of the binding pocket. utupub.fi
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound. These methods, based on the principles of quantum mechanics, can be used to calculate various molecular properties that govern its reactivity and interactions.
Key parameters derived from quantum chemical calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. These calculations can also be used to predict spectroscopic properties, which can be compared with experimental data to validate the computational model.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful tool in drug design that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a template for designing new, potentially more potent ligands.
A pharmacophore model for a series of compounds related to this compound would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For instance, a pharmacophore model developed for pyrozolo[1,5-a]pyridine analogues identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for their activity. nih.gov By understanding these key features, medicinal chemists can rationally design new analogs of this compound with improved binding affinity and selectivity for a given target. These models can be generated based on the structure of a known ligand-target complex or from a set of active molecules. nih.gov
Virtual Screening Approaches for Analog Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing.
Pharmacophore models, as described above, are often used as filters in virtual screening campaigns. nih.gov Large chemical databases can be screened to find molecules that match the pharmacophoric features of this compound's potential interaction with a target. nih.gov Another approach is structure-based virtual screening, which uses the three-dimensional structure of the target's binding site to dock and score candidate molecules. Collaborative virtual screening efforts have proven effective in rapidly expanding the chemical diversity around a hit compound and improving its biological activity profile. nih.gov
Prediction of Relevant Physicochemical Descriptors
Computational methods are widely used to predict the physicochemical properties of molecules like this compound. These descriptors are crucial for assessing a compound's "drug-likeness" and its potential for oral absorption and distribution in the body.
A variety of software tools can calculate these properties based on the molecule's 2D or 3D structure. Key predicted descriptors often include:
| Physicochemical Descriptor | Description |
| Molecular Weight | The mass of one mole of the substance. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, an indicator of lipophilicity. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. |
| Number of Hydrogen Bond Donors | The number of N-H or O-H bonds in a molecule. |
| Number of Hydrogen Bond Acceptors | The number of nitrogen or oxygen atoms in a molecule. |
| Rotatable Bonds | The number of bonds that allow free rotation, influencing conformational flexibility. |
These descriptors are often used in conjunction with "rules of thumb" like Lipinski's Rule of Five to quickly assess the potential of a compound to be an orally active drug in humans. For example, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies on related pyrrolidin-2-one derivatives have suggested that such compounds can be CNS active and possess good oral absorption properties. nih.gov
Metabolic Pathways and Preclinical Biotransformation of 3 1 Butylpyrrolidin 2 Yl Pyridine
In Vitro Metabolic Stability Studies in Animal Microsomes or Hepatocytes
Currently, there is no publicly available scientific literature detailing the in vitro metabolic stability of 3-(1-Butylpyrrolidin-2-yl)pyridine in animal liver microsomes or hepatocytes. While the methodologies for such studies are well-established, involving the incubation of the compound with liver fractions and monitoring its depletion over time, specific data for this compound have not been published.
In a typical metabolic stability assay, the compound would be incubated with liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, monkey, human) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is then measured at different time points using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound provides an indication of its metabolic stability, which is a crucial parameter in predicting its in vivo half-life and oral bioavailability.
Without specific studies on this compound, it is not possible to provide a data table on its metabolic stability.
Identification and Characterization of Enzymatic Metabolites
Similar to its metabolic stability, the specific enzymatic metabolites of this compound have not been characterized in publicly accessible research. The process of metabolite identification involves incubating the parent drug with in vitro systems like liver microsomes or hepatocytes, followed by the analysis of the incubation mixture using high-resolution mass spectrometry to detect and structurally elucidate the biotransformation products.
Potential metabolic pathways for a compound like this compound could involve several enzymatic reactions. The butyl group could undergo hydroxylation at various positions or N-dealkylation. The pyrrolidine (B122466) ring is susceptible to oxidation, potentially leading to the formation of lactams. The pyridine (B92270) ring could also be hydroxylated or undergo N-oxidation. However, without experimental data, these remain theoretical possibilities.
A comprehensive metabolite identification study would typically present data in a tabular format, detailing the observed metabolites, their mass-to-charge ratio (m/z), the proposed biotransformation, and the enzyme systems responsible for their formation. Due to the absence of such studies in the public domain, a data table of enzymatic metabolites cannot be generated.
Cytochrome P450 (CYP) Isozyme Inhibition and Induction Profiling (in vitro)
The potential of this compound to inhibit or induce major cytochrome P450 (CYP) isozymes is a critical aspect of its preclinical evaluation, as this can predict potential drug-drug interactions. However, no in vitro studies detailing the CYP inhibition or induction profile of this specific compound have been published.
CYP inhibition studies are typically conducted by co-incubating the test compound with human liver microsomes and a probe substrate for a specific CYP isozyme (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4). The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.
CYP induction studies are generally performed using cultured human hepatocytes. The hepatocytes are treated with the test compound for a period of time, and then the expression levels of CYP enzymes (mRNA and protein) and their catalytic activity are measured. An increase in enzyme expression or activity would indicate that the compound is an inducer of that particular CYP isozyme.
As there is no available data from such in vitro studies for this compound, it is not possible to provide data tables for its CYP isozyme inhibition or induction profile.
Coordination Chemistry and Potential Material Science Applications
Investigation of 3-(1-Butylpyrrolidin-2-yl)pyridine as a Ligand for Metal Complexation
There is no available research that has specifically investigated this compound as a ligand for metal complexation. In principle, the pyridine (B92270) nitrogen atom of this molecule possesses a lone pair of electrons, making it a potential coordination site for metal ions. The pyrrolidine (B122466) nitrogen is a tertiary amine and could also potentially coordinate to a metal center. The geometry of the molecule would likely dictate whether it could act as a monodentate ligand through the pyridine nitrogen or as a bidentate chelating ligand involving both nitrogen atoms. The steric bulk of the butyl group on the pyrrolidine ring would also be expected to influence its coordination behavior.
Synthesis and Spectroscopic Characterization of Metal Complexes
As there are no published studies on the use of this compound as a ligand, there is no information on the synthesis and spectroscopic characterization of its metal complexes. Hypothetically, the synthesis of such complexes would involve reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization would typically involve techniques such as X-ray crystallography to determine the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure in solution, Infrared (IR) spectroscopy to observe changes in vibrational frequencies upon coordination, and Ultraviolet-Visible (UV-Vis) spectroscopy to study the electronic transitions.
Exploration of Catalytic Properties of Derived Metal Complexes
Given the absence of any synthesized metal complexes of this compound in the literature, their catalytic properties have not been explored. Research on other metal complexes with pyridine-containing ligands has shown applications in various catalytic reactions. researchgate.net Should complexes of this compound be synthesized in the future, their potential as catalysts in reactions such as hydrogenation, oxidation, or carbon-carbon bond formation could be an area of investigation. The chiral center at the 2-position of the pyrrolidine ring suggests that its metal complexes could potentially be explored in asymmetric catalysis.
Future Research Directions and Unexplored Academic Avenues
Design and Synthesis of Next-Generation Analogs with Tailored Pharmacological Profiles
The development of novel analogs of 3-(1-Butylpyrrolidin-2-yl)pyridine with customized pharmacological properties represents a significant and promising area for future research. The core concept involves strategically modifying the chemical structure to enhance affinity and selectivity for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. This approach could lead to the creation of compounds with improved therapeutic indices and reduced off-target effects.
Key areas for synthetic modification include:
Alterations to the Pyridine (B92270) Ring: Introducing various substituents onto the pyridine ring can modulate the electronic properties and steric interactions of the molecule, influencing its binding affinity and functional activity at different nAChR subtypes.
Stereochemical Investigations: A thorough exploration of the stereochemistry of these analogs is crucial, as different enantiomers often exhibit distinct pharmacological activities.
A systematic approach, combining traditional medicinal chemistry with computational modeling, will be instrumental in rationally designing these next-generation compounds.
Application of Advanced Biophysical Techniques for Mechanistic Insights into Binding
A deeper understanding of how this compound and its derivatives interact with their molecular targets at an atomic level is fundamental for rational drug design. The application of sophisticated biophysical techniques can provide invaluable insights into these binding mechanisms.
Promising techniques for future investigation include:
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These powerful structural biology techniques can provide high-resolution three-dimensional structures of the ligand-receptor complex, revealing the precise binding pose and key molecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be employed to study the conformational dynamics of both the ligand and the receptor upon binding, providing information on the structural changes that lead to receptor activation or desensitization.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods can be used to quantify the binding affinity and thermodynamics of the interaction, offering a more complete picture of the binding event.
By integrating data from these diverse biophysical approaches, researchers can construct a comprehensive model of the binding process, which will be critical for the development of more effective and selective therapeutic agents.
Development of Innovative In Vitro and In Vivo Animal Models
The development and utilization of more sophisticated and relevant preclinical models are essential for accurately predicting the clinical efficacy and potential liabilities of this compound and its analogs.
Future directions in this area include:
Advanced In Vitro Models: The use of cell lines engineered to express specific nAChR subtypes, as well as more complex systems like organoids and induced pluripotent stem cell (iPSC)-derived neurons, can provide a more physiologically relevant context for pharmacological screening.
Novel Animal Models: The development of new animal models that more accurately recapitulate the pathophysiology of human diseases, such as specific neurodegenerative disorders or addiction, will be crucial for evaluating the therapeutic potential of these compounds. This may involve the use of genetically modified animals or the application of novel behavioral paradigms.
The data generated from these improved models will provide a more robust foundation for translating preclinical findings into successful clinical outcomes.
Integration of Multi-Omics Data in Preclinical Pharmacological Investigations
A systems-level understanding of the biological effects of this compound can be achieved through the integration of various "omics" data. This approach allows for a comprehensive analysis of the global changes that occur in a biological system following drug administration.
Key multi-omics strategies include:
Genomics and Transcriptomics: These approaches can identify genetic factors that influence drug response and reveal changes in gene expression patterns induced by the compound.
Proteomics: The analysis of the proteome can provide insights into the downstream signaling pathways that are modulated by the drug.
Metabolomics: This technique can identify changes in the metabolic profile of a cell or organism, offering clues about the compound's mechanism of action and potential off-target effects.
By integrating these different layers of biological information, researchers can build comprehensive network models that describe the drug's effects, facilitating the identification of novel biomarkers and therapeutic targets.
Exploration of Novel Preclinical Research Applications and Target Identification
While research into this compound has primarily focused on its interaction with nAChRs, there is potential for this compound and its analogs to have effects on other molecular targets. A systematic effort to identify these alternative targets could open up new avenues for therapeutic development.
Strategies for novel target identification include:
Phenotypic Screening: This approach involves screening the compound in a variety of cell-based or organismal assays to identify unexpected biological activities.
Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to directly identify the proteins that bind to the compound.
Computational Approaches: In silico methods, such as molecular docking and virtual screening, can be used to predict potential off-target interactions.
The identification of novel targets and preclinical applications for this compound and its derivatives could significantly expand the therapeutic potential of this chemical scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 3-(1-Butylpyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized?
- Methodology : Cross-coupling reactions (e.g., Pd-catalyzed coupling) and nucleophilic substitution are common for pyridine-pyrrolidine hybrids. For example, Pd(PPh₃)₄ with Cs₂CO₃ in dioxane (as in tert-butyl ester derivatives ) can be adapted. Optimization involves testing solvents (THF vs. dioxane), temperature (0°C to reflux), and stoichiometric ratios of reagents. Purity can be enhanced via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.0–9.0 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm). Compare with similar compounds like 3-(5-Bromo-2-fluorophenyl)pyridine .
- IR Spectroscopy : Identify N-H stretches (if protonated) and C-N/C=C vibrations.
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, as done for pyrazole-pyridine hybrids .
Q. How can computational methods predict the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets (e.g., as applied to 3-(2-ethylbutyl)pyridine ) calculates HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. Exact-exchange corrections improve thermochemical accuracy .
Advanced Research Questions
Q. How can researchers address contradictions between experimental and computational data on the compound’s reactivity?
- Methodology :
- Validate computational models (e.g., DFT) against experimental kinetics data. For example, if observed reaction rates conflict with predicted activation energies, refine solvent effects or transition-state geometries .
- Use hybrid methods like QM/MM (Quantum Mechanics/Molecular Mechanics) for enzyme-binding studies, referencing approaches for MAO-B inhibitors .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodology :
- In vitro assays : Test inhibition of enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric substrates, as seen in studies on dihydrobenzofuran-pyridine derivatives .
- Molecular Docking : Simulate binding to target proteins (e.g., using AutoDock Vina) and validate with mutagenesis studies. Compare with trifluoromethylpyridine derivatives’ interactions .
Q. How can thermodynamic stability and degradation pathways be systematically evaluated?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres.
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (e.g., HCl/NaOH hydrolysis as in ester derivatives ). Monitor degradation products via LC-MS.
Q. What experimental designs minimize bias when assessing the compound’s pharmacokinetic properties?
- Methodology :
- ADME Studies : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability. Cross-reference protocols for pyridine-based MAO inhibitors .
- Blinded Controls : Randomize in vivo dosing groups and apply statistical tools (e.g., ANOVA) to account for variability.
Data Analysis and Optimization
Q. How should researchers interpret conflicting bioactivity data across different assays?
- Methodology :
- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and assess assay-specific interference (e.g., fluorescence quenching in fluorogenic assays).
- Use meta-analysis tools to compare results with structurally similar compounds, such as benzothieno-pyrimidinones .
Q. What approaches enhance the enantiomeric purity of this compound during synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
